molecular formula C10H8FNO2 B8803003 7-Fluoro-5-methoxyisoquinolin-1-OL

7-Fluoro-5-methoxyisoquinolin-1-OL

Cat. No.: B8803003
M. Wt: 193.17 g/mol
InChI Key: CYZUERHDVGDILO-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxyisoquinolin-1-OL is a fluorinated isoquinoline derivative characterized by a hydroxyl group at position 1, a methoxy group at position 5, and a fluorine atom at position 5. Its molecular formula is $ \text{C}{10}\text{H}8\text{FNO}_2 $, with a molecular weight of 193.18 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoquinoline alkaloids, which are known for their roles in targeting neurological and inflammatory pathways.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

7-fluoro-5-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8FNO2/c1-14-9-5-6(11)4-8-7(9)2-3-12-10(8)13/h2-5H,1H3,(H,12,13)

InChI Key

CYZUERHDVGDILO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C=CNC2=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 7-Fluoro-5-methoxyisoquinolin-1-OL, a comparison with structurally analogous compounds is essential. Below is a data-driven analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
This compound $ \text{C}{10}\text{H}8\text{FNO}_2 $ 193.18 1.2 ~0.5 (Water) -OH, -OCH₃, -F
5-Methoxyisoquinolin-1-OL $ \text{C}{10}\text{H}9\text{NO}_2 $ 175.18 0.8 ~1.2 (Water) -OH, -OCH₃
7-Chloro-5-methoxyisoquinoline $ \text{C}{10}\text{H}8\text{ClNO}_2 $ 209.63 1.5 ~0.3 (Water) -OCH₃, -Cl
Isoquinoline $ \text{C}9\text{H}7\text{N} $ 129.16 2.1 ~5.0 (Ethanol) None (Parent structure)

*LogP: Partition coefficient (octanol/water).

Key Findings :

Fluorine Substitution: The addition of fluorine at position 7 in this compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 5-Methoxyisoquinolin-1-OL) due to reduced oxidative degradation . However, this substitution slightly increases lipophilicity (LogP = 1.2 vs.

Hydroxyl Group Impact: The presence of the -OH group at position 1 improves aqueous solubility relative to halogenated analogs like 7-Chloro-5-methoxyisoquinoline, though solubility remains low in pure water.

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